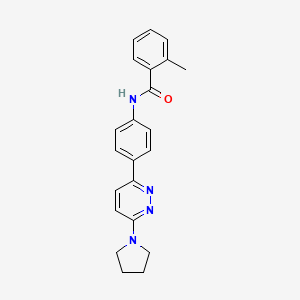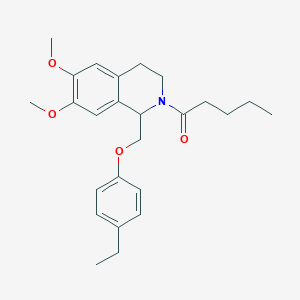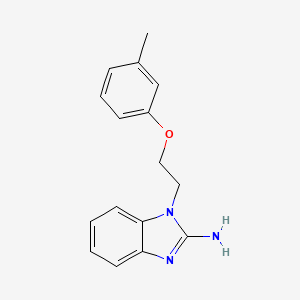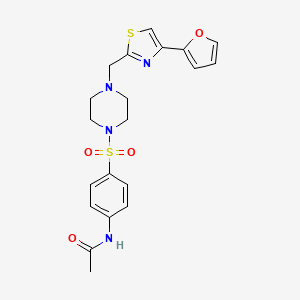
1-Chlorocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chlorocyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tumor Imaging and Therapy
1-Chlorocyclobutane-1-carboxylic acid and its derivatives, such as 1-aminocyclobutane carboxylic acid, have been explored for their potential in tumor imaging and therapy. Studies have shown that certain derivatives, notably 1-aminocyclobutane[11C]carboxylic acid, exhibit preferential incorporation by several tumor types in rats and hamsters, with rapid clearance from the blood and minimal toxicity. This compound, when used with positron emission tomography (PET), has shown promise as a tumor-seeking agent, highlighting its potential application in oncology for tumor detection and monitoring (Washburn et al., 1979).
Synthesis of Amino Acid Derivatives
The synthesis of derivatives of this compound, such as 2-aminocyclobutane-1-carboxylic acids, has been a subject of research. These derivatives are prepared with high enantiomeric excess and yield, starting from chiral, bicyclic compounds. The construction of the cyclobutane ring is a key step, achieved via a [2+2] photocycloaddition reaction. These compounds find applications in chemical synthesis and may have potential in various biochemical processes (Gauzy et al., 2004).
Chemical Synthesis and Organic Chemistry
This compound and its related compounds serve as intermediates in organic synthesis, contributing to the development of novel chemical compounds. For example, the oxidative cleavage of cycloalkene-1-carboxylates derived from corresponding carboxylic acids, followed by oxidation, has been used to prepare 1-monoesters of 2-ketoalkanedioic acids, such as octyl α-ketoglutarate. These compounds have significance in cellular metabolism and therapeutic applications (Jung & Deng, 2012).
Molecular Modeling and Structural Analysis
The conformational preferences of cyclobutane beta-amino acid oligomers, derived from this compound, have been studied. These studies, supported by experimental evidence and molecular modeling, indicate a marked preference for these oligomers to fold into well-defined helical conformations. Such insights are valuable for understanding the structural aspects of these compounds and their potential applications in the design of peptides and other bioactive molecules (Fernandes et al., 2010).
Properties
IUPAC Name |
1-chlorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPECEOKIDKPBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)
![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)
![1-(3,4-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2701065.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)

![3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2701069.png)


![benzyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2701073.png)


